molecular formula C11H20Cl3N3O B2397186 rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride CAS No. 2044705-58-8

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride

Cat. No.: B2397186
CAS No.: 2044705-58-8
M. Wt: 316.65
InChI Key: RXEVHGVIEIURNF-UWIDVKDSSA-N
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Description

"rac-(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride" is a chiral pyrrolidine derivative with a trihydrochloride salt formulation. The compound features a pyrrolidin-3-ol core substituted at the 4-position with a methyl[(pyridin-4-yl)methyl]amino group. The pyridine moiety introduces aromaticity and hydrogen-bonding capability, while the trihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(3R,4R)-4-[methyl(pyridin-4-ylmethyl)amino]pyrrolidin-3-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-14(10-6-13-7-11(10)15)8-9-2-4-12-5-3-9;;;/h2-5,10-11,13,15H,6-8H2,1H3;3*1H/t10-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEVHGVIEIURNF-UWIDVKDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C2CNCC2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=NC=C1)[C@@H]2CNC[C@H]2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine are reacted to form the desired pyrrolidine ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LAH) for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process typically includes crystallization steps to separate diastereomers and efficient procedures for subsequent reactions to afford the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrolidine derivatives with additional functional groups, while reduction can lead to more saturated compounds.

Scientific Research Applications

rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3r,4r)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind effectively to proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrrolidine/piperidine derivatives is presented below, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Salt Form Key Properties/Applications
Target compound (rac-(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride) Pyrrolidin-3-ol 4-methyl[(pyridin-4-yl)methyl]amino Likely C12H18N3O·3HCl ~343.7* Trihydrochloride High solubility; potential receptor binding via pyridine .
(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol trihydrochloride () Pyrrolidin-3-ol 4-(4-methylpiperazin-1-yl) C9H20N3O·3HCl 299.7 Trihydrochloride Increased basicity due to piperazine; possible CNS applications .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () Pyrrolidine-3-carboxylic acid 4-benzodioxol, 3-trifluoromethylphenyl ureido C22H22F3N3O5 465.4 Free acid High lipophilicity (logP ~3.5); >99% purity, 68% yield .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () Pyridin-3-amine 4-pyrrolidin-1-yl C9H13N3·2HCl 236.14 Dihydrochloride Moderate solubility; unclassified toxicity .
[rac-(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride () Pyrrolidin-3-yl Hydroxymethyl, dimethyl C8H18NO2·HCl 199.7 Hydrochloride Polar substituents enhance solubility; R&D use .

*Estimated based on structural formula.

Key Findings

Substituent Impact on Solubility and Bioavailability :

  • The target compound ’s trihydrochloride salt and pyridinyl group likely confer higher aqueous solubility compared to dihydrochloride analogs (e.g., ) .
  • The trifluoromethylphenyl ureido group in increases lipophilicity, reducing solubility but enhancing membrane permeability .

Structural Diversity and Therapeutic Potential: Piperazine-substituted analogs () exhibit enhanced basicity, favoring interactions with acidic targets (e.g., neurotransmitter receptors) . Pyrrolo[2,1-f][1,2,4]triazine derivatives () are patented for cancer treatment, suggesting shared antiproliferative mechanisms among pyrrolidine/piperidine-based compounds .

Safety Profiles :

  • Dihydrochloride salts () require standard safety protocols (e.g., eye/skin rinsing), while trihydrochloride formulations may pose distinct handling challenges due to higher acidity .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : rac-(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride
  • Molecular Formula : C11H15Cl3N2O
  • Molecular Weight : 305.61 g/mol
  • CAS Number : Not provided in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Early studies suggest that it may act as an inhibitor of certain enzymes involved in cell signaling pathways, which are crucial for cell proliferation and survival.

Antitumor Activity

Recent investigations have highlighted the compound's potential antitumor properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including human fibrosarcoma HT-1080 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Antitumor Effects

Cell LineTreatment ConcentrationObserved EffectMechanism of Action
HT-108010 µMInduction of apoptosisActivation of caspase pathways
HeLa5 µMCell cycle arrest (G2/M phase)Microtubule destabilization

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also exhibit neuroprotective properties. Studies indicate that it could mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective factors.

Study 1: Apoptosis Induction in Fibrosarcoma Cells

A study published in 2021 demonstrated that this compound significantly reduced cell viability in HT-1080 cells after 24 hours of treatment. The researchers observed a marked increase in cleaved caspase-3 levels, indicating activation of the apoptotic pathway.

Study 2: Neuroprotection Against Oxidative Stress

In another study focusing on neuroprotection, the compound was found to enhance cell survival rates in neuronal cultures exposed to oxidative stress. The protective effect was associated with increased levels of antioxidant enzymes and reduced markers of oxidative damage.

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